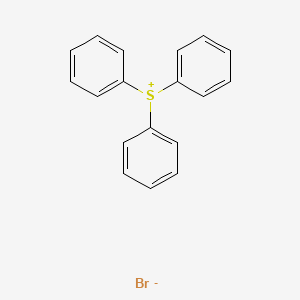

Triphenylsulfonium Bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

triphenylsulfanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJFYMAHEGJHFH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475177 | |

| Record name | Triphenylsulfonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3353-89-7 | |

| Record name | Sulfonium, triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3353-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylsulfonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylsulfonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursors

Established Synthetic Routes

The following sections detail the established synthetic pathways for producing triphenylsulfonium (B1202918) bromide.

One of the most widely reported methods for synthesizing triphenylsulfonium bromide is a multi-step process that begins with the formation of a Grignard reagent. This is followed by its reaction with diphenylsulfoxide and subsequent treatment with hydrobromic acid. lookchem.com

A typical procedure involves the slow addition of a solution of diphenylsulfoxide in benzene (B151609) to a stirred mixture of phenylmagnesium bromide in a solvent blend of benzene and n-heptane at an elevated temperature, often around 80°C. lookchem.comgoogle.com After several hours of stirring, the reaction mixture is cooled and then treated with aqueous hydrobromic acid, leading to an exothermic reaction. lookchem.comgoogle.com The this compound product is then isolated from the aqueous layer through extraction with a suitable organic solvent like dichloromethane (B109758), followed by drying and evaporation of the solvent. lookchem.comgoogle.com The crude product can be further purified by recrystallization. lookchem.com

The synthesis commences with the preparation of phenylmagnesium bromide. This is typically achieved by reacting bromobenzene (B47551) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether. google.com It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water. libretexts.org The resulting Grignard reagent solution is often distilled under vacuum to remove the ether before proceeding to the next step. lookchem.comgoogle.com

The prepared phenylmagnesium bromide solution is then reacted with diphenylsulfoxide. lookchem.comgoogle.com In some procedures, an activator such as chlorotrimethylsilane (B32843) (TMSCl) can be added to facilitate the reaction between the diaryl sulfoxide (B87167) and the aryl Grignard reagent. lookchem.comresearchgate.net The diphenylsulfoxide, dissolved in a solvent like benzene, is added dropwise to the Grignard reagent mixture. lookchem.comgoogle.com The reaction is typically carried out at an elevated temperature for a set period to ensure complete reaction. lookchem.comgoogle.com

Following the reaction between the Grignard reagent and diphenylsulfoxide, the intermediate product is hydrolyzed with an aqueous solution of hydrobromic acid. lookchem.comgoogle.com This step protonates the intermediate and facilitates the formation of the this compound salt. The layers are then separated, and the aqueous layer containing the desired product is extracted. lookchem.comgoogle.com

Table 1: Summary of Reaction Parameters for the Grignard Synthesis of this compound

| Parameter | Value/Condition | Source |

|---|---|---|

| Grignard Reagent | Phenylmagnesium Bromide | lookchem.com |

| Sulfoxide | Diphenylsulfoxide | lookchem.com |

| Solvents | Diethyl ether, Benzene, n-Heptane | lookchem.comgoogle.com |

| Reaction Temperature | 80°C | lookchem.comgoogle.com |

| Acid Treatment | 25% Aqueous Hydrobromic Acid | lookchem.comgoogle.com |

| Yield | 44-60% | google.com |

An alternative synthetic approach involves the nucleophilic substitution reaction between a triphenylsulfonium derivative (triphenylsulfine) and a bromine source. In this type of reaction, a nucleophile attacks an electrophilic center, leading to the displacement of a leaving group. pressbooks.pub In the context of halogenoalkanes, the carbon-halogen bond is broken during the reaction. chemguide.co.uk The strength of the carbon-halogen bond influences the reaction rate, with weaker bonds leading to faster reactions. chemguide.co.uk For instance, bromoalkanes react faster than chloroalkanes. chemguide.co.uk The specific details of the reaction conditions, such as the choice of bromine source and solvent, can vary. Some methods may employ molecular bromine or other brominating agents like pyridinium (B92312) tribromide. researchgate.net

Reaction of Diarylsulfoxides with Aryl Grignard Reagents in the Presence of Chlorotrimethylsilane (TMSCl)

A significant method for preparing triarylsulfonium bromides involves the reaction of diaryl sulfoxides with aryl Grignard reagents. researchgate.net The presence of an activator, such as chlorotrimethylsilane (TMSCl), is crucial in this process. researchgate.net The general scheme involves reacting a diaryl sulfoxide, like diphenyl sulfoxide, with an aryl Grignard reagent, such as phenylmagnesium bromide, followed by treatment with hydrobromic acid (HBr) to yield the final this compound salt. researchgate.net

Chlorotrimethylsilane (TMSCl) plays a critical role as an activator in the reaction between diarylsulfoxides and Grignard reagents. While Grignard reagents are inherently strong nucleophiles, TMSCl enhances the electrophilicity of the sulfoxide group. libretexts.orgsigmaaldrich.com It is proposed that TMSCl reacts with the sulfoxide, forming a more reactive intermediate. This activation facilitates the nucleophilic attack by the aryl Grignard reagent on the sulfur atom. The amount of TMSCl used can influence the reaction's yield and the formation of byproducts.

Kinetic studies on similar Grignard reactions have shown that additives can significantly affect the reaction rates and pathways by interacting with the Grignard reagent or the substrate. researchgate.net In this specific synthesis, TMSCl's interaction with the diaryl sulfoxide makes the sulfur atom more susceptible to attack by the nucleophilic carbon of the Grignard reagent. libretexts.org

The synthesis of triarylsulfonium salts via the Grignard method can sometimes lead to the formation of byproducts. For instance, when using substituted diaryl sulfoxides or aryl Grignard reagents, a mixture of products can be obtained. An example of a potential byproduct is bis(4-methylphenyl)phenyl sulfonium (B1226848) bromide. epo.org The formation of such byproducts is dependent on the specific reactants used and the reaction conditions. The table below illustrates the yields of the target compound and potential byproducts based on the equivalents of the activator used.

Table 1: Influence of Activator on Product Yields

| TMSCl Equivalents | This compound Yield (%) | Byproduct 1 Yield (%) (e.g., Bis(4-methylphenyl)phenyl Sulfonium Bromide) |

|---|

Reaction of Triphenylsulfonium Chloride with Perfluorobutanesulfonic Acid Derivatives (for related sulfonium salts)

While the primary focus is on this compound, it is relevant to mention the synthesis of related sulfonium salts. Triphenylsulfonium salts with different counter-anions can be prepared through anion exchange reactions. For example, triphenylsulfonium chloride can be reacted with a derivative of perfluorobutanesulfonic acid to yield triphenylsulfonium perfluorobutanesulfonate (B13733166) (TPS-PFBS). perfectway.cnperfectway.cn This type of reaction is a common strategy to modify the properties of the sulfonium salt, such as its solubility or thermal stability, by changing the counter-ion. tcichemicals.com These salts are significant as photoacid generators. tcichemicals.com

Purification and Characterization of Synthetic Products

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and other impurities.

Recrystallization Techniques

Recrystallization is a standard and effective method for purifying solid organic compounds like this compound. The principle of this technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

This compound is a salt and is generally soluble in polar solvents. lookchem.com A common and effective solvent system for its recrystallization is a mixture of ethanol (B145695) and water. umass.edu The process typically involves dissolving the crude product in a minimum amount of the hot solvent mixture to create a saturated solution. youtube.com As the solution cools slowly, the solubility of the this compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. youtube.com The purified crystals can then be collected by filtration. youtube.com The efficiency of the recrystallization depends on factors such as the solvent ratio and the cooling rate. umass.edu Other solvent systems, such as chloroform-acetone with the addition of ether, have also been reported for the recrystallization of this compound and its derivatives. lookchem.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Chlorotrimethylsilane (TMSCl) |

| Diarylsulfoxide |

| Aryl Grignard Reagent |

| Bis(4-methylphenyl)phenyl Sulfonium Bromide |

| Triphenylsulfonium Chloride |

| Perfluorobutanesulfonic Acid |

| Diphenyl Sulfoxide |

| Phenylmagnesium Bromide |

| Hydrobromic Acid (HBr) |

| Ethanol |

| Water |

| Triphenylsulfonium perfluorobutanesulfonate (TPS-PFBS) |

| Chloroform |

| Acetone |

From Dichloromethane/Diethyl Ether

A widely reported method for the synthesis of this compound involves the reaction of a phenyl Grignard reagent with diphenylsulfoxide. The final and crucial step in this process is the isolation and purification of the product by crystallization, frequently using a solvent system of dichloromethane and diethyl ether. google.comlookchem.com

The general procedure begins with the formation of phenylmagnesium bromide, which is then reacted with diphenylsulfoxide in a suitable solvent like benzene or toluene, often mixed with n-heptane. lookchem.comprepchem.com The reaction mixture is typically heated for several hours. prepchem.com After the reaction is complete, it is quenched with aqueous hydrobromic acid. lookchem.com This step protonates the intermediate and introduces the bromide counter-ion. An extraction workup follows, where the aqueous layer containing the desired salt is washed and then extracted with dichloromethane. google.comprepchem.com The final product, this compound, is precipitated from the concentrated dichloromethane extracts by the addition of diethyl ether, yielding a white solid. google.comepo.org The yields for this method are reported to be in the range of 44% to 60%. google.com

Table 1: Representative Reaction Parameters for Synthesis via Grignard Reagent

| Precursors | Solvent System | Reaction Time | Isolation Method | Reported Yield | Reference |

|---|---|---|---|---|---|

| Phenylmagnesium Bromide, Diphenylsulfoxide | Benzene, n-Heptane | 3 hours | Crystallization from Dichloromethane/Diethyl Ether | 60% | lookchem.com |

| Phenylmagnesium Bromide, Diphenylsulfoxide | Benzene | 18 hours | Crystallization from Dichloromethane/Diethyl Ether | 45% | prepchem.com |

| Phenylmagnesium Bromide, Diphenylsulfoxide | Not Specified | Not Specified | Crystallization from Dichloromethane/Diethyl Ether | 44-47% | google.com |

From Polar Aprotic Solvents (e.g., Acetonitrile)

While the primary synthesis of this compound itself does not typically start from polar aprotic solvents, the compound is frequently used as a precursor in subsequent reactions, known as metathesis or anion exchange reactions, which are often carried out in such solvents. google.comepo.org These reactions are fundamental for producing a variety of other triphenylsulfonium salts with different anions, which have applications as photoacid generators.

In a typical metathesis reaction, this compound is dissolved in a polar aprotic solvent, such as acetonitrile (B52724) or acetone. google.com An ammonium (B1175870) or alkali metal salt containing the desired anion (e.g., ammonium hexafluorophosphate) is added to the solution. google.comepo.org The reaction proceeds via a salt exchange, driven by the precipitation of the insoluble byproduct (e.g., potassium bromide or ammonium bromide) from the reaction mixture. After filtering off the precipitate, the new triphenylsulfonium salt can be isolated from the filtrate, often in high yield. google.com

Analytical Techniques for Purity Assessment

A suite of analytical methods is employed to confirm the identity, structure, and purity of synthesized this compound.

Titrimetric Analysis (Bromide Ion Quantification via Argentometry)

The purity of this compound is commonly determined by titrimetric analysis, with reported purities often being ≥98.0%. avantorsciences.com Specifically, argentometry is used to quantify the bromide ion content. Argentometric titrations are precipitation titrations that use silver nitrate (B79036) (AgNO₃) as the titrant. uomustansiriyah.edu.iquobabylon.edu.iq

In the Mohr method, a common type of argentometric titration suitable for bromide ions, the sample is titrated with a standardized solution of silver nitrate in a neutral or slightly alkaline medium. uobabylon.edu.iqslideshare.net Potassium chromate (B82759) (K₂CrO₄) is used as an indicator. uobabylon.edu.iq As the silver nitrate is added, it reacts with the bromide ions to form a white precipitate of silver bromide (AgBr). Once all the bromide ions have precipitated, the first excess of silver ions reacts with the chromate indicator to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄), signaling the endpoint of the titration. uobabylon.edu.iq The concentration of the bromide ion, and thus the purity of the this compound, can be calculated from the volume of silver nitrate solution consumed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and detecting any impurities. For sulfonium salts, a common HPLC method involves a reverse-phase C18 column with UV detection. The mobile phase composition and gradient can be optimized to achieve separation of the triphenylsulfonium cation from potential precursors, side-products, or degradation products. UV detection is typically performed at a wavelength where the phenyl groups of the cation exhibit strong absorbance, such as 254 nm. The technique is also used to analyze the photoproducts formed upon irradiation of triphenylsulfonium salts. rsc.org

Elemental Analysis

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound (C₁₈H₁₅BrS), the theoretical elemental composition can be calculated based on its molecular weight (343.28 g/mol ). lookchem.com Comparing the experimental results with these theoretical values provides a confirmation of the compound's purity and elemental integrity. kentech.ac.krznaturforsch.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 62.98% |

| Hydrogen | H | 1.01 | 4.40% |

| Bromine | Br | 79.90 | 23.28% |

| Sulfur | S | 32.07 | 9.35% |

Spectroscopic Confirmation

Spectroscopic methods are essential for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR spectroscopy is particularly useful for confirming the carbon framework of the triphenylsulfonium cation. Published data for this compound shows characteristic chemical shifts for the aromatic carbons. znaturforsch.com

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Technique | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| ¹³C{¹H} NMR | CDCl₃ | 134.4, 131.4, 131.2, 124.5 | znaturforsch.com |

| ¹³C CP/MAS NMR (Solid-State) | N/A | Peak centered at 131.5 | kentech.ac.kr |

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the structure of the triphenylsulfonium cation. Due to the three phenyl groups, the spectrum is complex. The aromatic protons typically appear as a multiplet in the region of δ 7.6-7.9 ppm. One report identifies a multiplet between δ 7.89-7.83 ppm in CDCl₃. In another study, a multiplet was observed at δ 7.63 ppm. The overlapping signals of the ortho, meta, and para protons of the three phenyl rings result in a complex pattern that is characteristic of the triphenylsulfonium cation.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 7.89 - 7.83 | Multiplet | Aromatic Protons (15H) |

Note: The table reflects representative data; actual spectra may show more complex splitting patterns.

Solid-State ¹³C CP/MAS NMR Spectroscopy

Solid-state ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectroscopy provides information about the carbon environments in the crystalline state. For this compound, the spectrum shows characteristic signals for the aromatic carbons. prepchem.com The application of CP/MAS techniques is necessary to overcome the broad signals typically observed in solid samples, which arise from chemical shift anisotropy and dipolar coupling. researchgate.net

A study utilizing this compound as a reference material for aluminophosphate synthesis reported its ¹³C CP/MAS NMR spectrum. prepchem.com The spectrum was recorded at a frequency of 100.63 MHz with a magic angle spinning (MAS) rate of 10 kHz. prepchem.com The data reveals distinct resonances corresponding to the different carbon atoms in the phenyl rings of the cation. prepchem.com

| Parameter | Value | Reference |

| Spectrometer Frequency | 100.63 MHz (for ¹³C) | prepchem.com |

| Magic Angle Spinning (MAS) Rate | 10 kHz | prepchem.com |

| Relaxation Delay | 5 s | prepchem.com |

| Contact Time | 2 ms | prepchem.com |

| Aromatic Carbon Resonances | Multiple signals observed in the typical aromatic region (approx. 120-140 ppm) | prepchem.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups and structural features of this compound. The spectrum is dominated by absorptions from the triphenylsulfonium cation. Characteristic bands for aromatic compounds are prominent, including C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations. nih.govlibretexts.org

| Frequency Range (cm⁻¹) | Intensity | Assignment | Reference |

| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | nih.govlibretexts.org |

| 1600 - 1585 | Medium | Aromatic C=C In-Ring Stretch | libretexts.org |

| 1475 - 1471 | Strong | Aromatic C=C In-Ring Stretch | nih.gov |

| 1445 - 1443 | Strong | Aromatic C=C In-Ring Stretch | nih.gov |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending | libretexts.org |

| 745 - 741 | Strong | C-H Out-of-Plane Bending (Monosubstituted Benzene) | nih.govwikipedia.org |

| 680 - 679 | Strong | C-H Out-of-Plane Bending (Monosubstituted Benzene) | nih.govwikipedia.org |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, HRMS is used to confirm the mass of the triphenylsulfonium cation ([C₁₈H₁₅S]⁺) with high precision. rsc.org This technique can differentiate between ions with the same nominal mass but different elemental formulas due to the mass defect of their constituent atoms. The analysis provides the exact mass, which can be compared to the theoretical (calculated) mass to verify the compound's identity.

| Ion | Formula | Theoretical Exact Mass (Da) |

| Triphenylsulfonium Cation | [C₁₈H₁₅S]⁺ | 263.0889 |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of carbon, hydrogen, and sulfur.

Crystal Structure Determination (e.g., X-ray Diffraction of precursor [Ph₃S]Br)

The three-dimensional arrangement of atoms and ions in the solid state of this compound has been determined by single-crystal X-ray diffraction. A study on organosulfonium azides reported the crystal structure of the precursor, this compound, as a monohydrate ([Ph₃S]Br·H₂O).

The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/n. nih.gov In the crystal lattice, the sulfur atom of the triphenylsulfonium cation adopts a distorted trigonal-pyramidal geometry, with the three phenyl groups bonded to the central sulfur atom. nih.goviucr.org This geometry is a common feature for triphenylsulfonium salts. nih.goviucr.org

| Parameter | Value | Reference |

| Compound | [Ph₃S]Br·H₂O | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| a (Å) | 10.339(2) | |

| b (Å) | 11.026(2) | |

| c (Å) | 14.502(2) | |

| β (°) | 94.01(1) | |

| V (ų) | 1646.4(5) | |

| Z | 4 |

Photochemistry and Acid Generation Mechanisms

Photolysis Pathways and Intermediates

Direct irradiation of triphenylsulfonium (B1202918) salts with UV light populates an excited singlet state, which is the precursor to the primary bond-cleavage events. ibm.com The photodecomposition of the triphenylsulfonium cation proceeds via two principal competing pathways involving the cleavage of the sulfur-carbon (S-C) bonds: heterolysis and homolysis. ibm.comacs.org

Heterolytic Cleavage (Heterolysis): This process involves an unsymmetrical cleavage of the S-C bond, where one fragment retains the entire bonding pair of electrons. doubtnut.comchemistrysteps.compressbooks.pub

Homolytic Cleavage (Homolysis): This pathway is characterized by the symmetrical breaking of the S-C bond, with each fragment retaining one of the bonding electrons, resulting in the formation of radicals. doubtnut.comchemistrysteps.compressbooks.pub

The direct photolysis of triphenylsulfonium bromide is proposed to occur from the singlet excited state, leading to both heterolytic and homolytic cleavage of a sulfur-carbon bond. ibm.com These initial bond-breaking events produce pairs of reactive species confined within a "solvent cage". ibm.comtandfonline.comibm.com

Heterolytic cleavage of one of the sulfur-carbon bonds results in the formation of a phenyl cation (C₆H₅⁺) and a molecule of diphenylsulfide. ibm.comacs.org This pathway is a key step in the generation of the acidic species.

Ph₃S⁺ --(hν, Heterolysis)--> [Ph⁺ + Ph₂S]cage ibm.com

Diphenylsulfide ((C₆H₅)₂S) is a primary product formed directly from the heterolytic cleavage of the triphenylsulfonium cation. ibm.com It is also formed as a final product when the reactive intermediates escape the solvent cage. ibm.comtandfonline.comibm.com

The concurrent homolytic cleavage of a sulfur-carbon bond yields a different pair of intermediates: a phenyl radical and a diphenylsulfinyl radical cation ([(C₆H₅)₂S]⁺•). ibm.comacs.org This radical cation is a key intermediate that can participate in subsequent secondary reactions.

Ph₃S⁺ --(hν, Homolysis)--> [Ph• + Ph₂S⁺•]cage ibm.com

The phenyl radical (C₆H₅•) is the partner intermediate to the diphenylsulfinyl radical cation, formed during the homolytic bond-cleavage pathway. ibm.comacs.org Like the phenyl cation, it is a highly reactive species.

The primary intermediates generated from the photolysis of the triphenylsulfonium cation are summarized in the table below.

| Photolysis Pathway | Initial Products within Solvent Cage |

| Heterolysis | Phenyl Cation & Diphenylsulfide |

| Homolysis | Phenyl Radical & Diphenylsulfinyl Radical Cation |

The ultimate photoproducts of this compound are determined by the subsequent reactions of the primary intermediates formed within the solvent cage. ibm.com These intermediates can either react with each other within the cage ("in-cage" reactions) or diffuse apart and react with the surrounding medium ("cage-escape" reactions). tandfonline.comibm.com

The in-cage pair of a phenyl radical and a diphenylsulfinyl radical cation can undergo recombination. ibm.com This can lead to the formation of rearrangement products, specifically 2-, 3-, and 4-phenylthiobiphenyls. ibm.comibm.com These isomers are considered signature products of the in-cage reaction mechanism. tandfonline.comibm.com

Cage-Escape vs. In-Cage Fragmentation-Recombination Mechanisms

The direct irradiation of triphenylsulfonium salts leads to the cleavage of a carbon-sulfur bond, which can occur via two primary pathways: heterolysis and homolysis. rsc.org Heterolytic cleavage results in the formation of a phenyl cation and diphenyl sulfide (B99878), while homolytic cleavage produces a singlet phenyl radical and a diphenylsulfinyl radical cation pair. ibm.comacs.org These initially formed pairs of intermediates are confined within a "cage" of surrounding solvent or polymer matrix molecules. They can either recombine within this cage (in-cage reaction) or diffuse apart and react with the surrounding medium (cage-escape reaction). ibm.comdatapdf.com Both in-cage and cage-escape pathways ultimately result in the generation of acid. ibm.comibm.com

The competition between these two pathways is a critical aspect of the photochemistry of triphenylsulfonium salts. The ratio of in-cage to cage-escape products provides insight into the dynamics of the reactive intermediates formed upon photolysis. datapdf.comtandfonline.com

The primary products resulting from the in-cage fragmentation-recombination mechanism are the three isomers of phenylthiobiphenyl: 2-phenylthiobiphenyl, 3-phenylthiobiphenyl, and 4-phenylthiobiphenyl. ibm.comtandfonline.comlookchem.com These products are formed when the initial reactive pair, such as the phenyl radical and diphenylsulfinyl radical cation, recombines before the fragments can escape the solvent cage. ibm.com The recombination occurs via the attack of the phenyl radical or cation on one of the phenyl rings of the diphenylsulfinyl radical cation or diphenyl sulfide, respectively, leading to the formation of the isomeric phenylthiobiphenyls. ibm.comucla.edu The formation of these specific rearrangement products is a hallmark of the direct photolysis of triphenylsulfonium salts. ibm.comresearchgate.net

Diphenylsulfide is a prominent product formed through the cage-escape mechanism. ibm.comtandfonline.com After the initial C-S bond cleavage, if the resulting fragments (e.g., phenyl radical and diphenylsulfinyl radical cation) diffuse out of the solvent cage, they become free species in the solution. ibm.comdatapdf.com The diphenylsulfinyl radical cation can then be reduced to diphenylsulfide through reactions with the solvent or other species. ibm.com Diphenylsulfide is also produced directly via heterolytic cleavage. rsc.org Its formation signifies that the reactive intermediates have successfully escaped the initial confinement and reacted independently in the bulk medium. ibm.comdatapdf.com

The ratio of in-cage to cage-escape products is strongly influenced by the viscosity of the medium. ibm.comlookchem.comresearchgate.net In environments of higher viscosity, such as viscous solvents or solid polymer films, the diffusion of the photochemically generated fragments is restricted. ibm.com This restricted mobility favors the in-cage recombination reactions, leading to a higher yield of phenylthiobiphenyl isomers relative to the cage-escape product, diphenylsulfide. datapdf.comibm.com Conversely, in dilute, less viscous solutions, the fragments can diffuse apart more easily, leading to a higher proportion of cage-escape products. tandfonline.com For instance, photolysis in polymer films favors the formation of the in-cage products. ibm.com

Table 1: Effect of Medium on Product Ratios in Triphenylsulfonium Salt Photolysis

| Medium | Predominant Mechanism | Favored Products | Cage-to-Escape Ratio |

| Dilute Solution | Cage-Escape | Diphenylsulfide | ~1:1 tandfonline.com |

| Viscous Solution | In-Cage Recombination | Phenylthiobiphenyl Isomers | Increased datapdf.comibm.com |

| Polymer Films | In-Cage Recombination | Phenylthiobiphenyl Isomers | Increased ibm.com |

| Solid State | In-Cage Recombination | Phenylthiobiphenyl Isomers | As high as 5:1 tandfonline.comresearchgate.net |

The photolysis of triphenylsulfonium salts in the solid state exhibits a notable dependence on the nature of the counter-ion. tandfonline.comresearchgate.net Research has shown that while most triphenylsulfonium salts (with counter-ions like triflate, tetrafluoroborate, etc.) show a high cage-to-escape product ratio in the solid state, the bromide salt behaves differently. tandfonline.com In concentrated solutions, this compound specifically favors the escape reaction, leading to a higher relative yield of diphenylsulfide compared to other salts under similar conditions. tandfonline.com This suggests that the bromide counter-ion plays a unique role in the photochemical reaction dynamics, potentially by influencing the stability or reactivity of the intermediates within the crystal lattice or concentrated solution.

Excited State Processes

The photochemical reactions of this compound are initiated from an electronically excited state of the cation. The nature of this excited state—whether it is a singlet or a triplet state—dictates the subsequent reaction pathways and product distributions.

Direct photolysis of triphenylsulfonium salts is proposed to proceed primarily through the singlet excited state. ibm.comacs.orgresearchgate.net Upon absorption of a photon, the triphenylsulfonium cation is promoted to a singlet excited state (S1). From this state, the molecule undergoes very rapid cleavage of a carbon-sulfur bond. ibm.comacs.org This cleavage can be either heterolytic, yielding a phenyl cation and diphenyl sulfide, or homolytic, yielding a singlet geminate radical pair consisting of a phenyl radical and a diphenylsulfinyl radical cation. ibm.comacs.org These reactive pairs, formed from the singlet excited state, are then responsible for the in-cage and cage-escape reactions that produce phenylthiobiphenyls, diphenylsulfide, and ultimately, the Brønsted acid. ibm.comucla.edu In contrast, triplet-sensitized reactions, which proceed through the triplet excited state, tend to yield only cage-escape products. ibm.comlookchem.com

Photoacid Generation (PAG) Processes

This compound is a prominent example of a photoacid generator (PAG), a class of compounds that produce acid upon exposure to light. wikipedia.org This property is fundamental to its application in photolithography, where the generated acid catalyzes chemical reactions in a photoresist film. Ionic PAGs, such as triphenylsulfonium salts, consist of a cationic part that absorbs light and an anionic part that becomes the acid. tcichemicals.com

Upon exposure to ultraviolet (UV) light, this compound undergoes photolysis, leading to the generation of a strong Brønsted acid (HBr). oup.com The mechanism involves the cleavage of the carbon-sulfur bonds. osti.gov

Two primary pathways are proposed for the initial fragmentation following photo-excitation: homolytic cleavage (homolysis) and heterolytic cleavage (heterolysis). lookchem.comibm.comosti.gov

Homolysis : The C–S bond breaks to form a phenyl radical and a diphenylsulfinyl radical cation. lookchem.comosti.gov

Heterolysis : The C–S bond breaks to form a phenyl cation and a neutral diphenyl sulfide molecule. lookchem.com

In the context of extreme ultraviolet (EUV) lithography, the process is initiated by secondary electrons generated in the resist material. researchgate.net The subsequent reactions leading to acid formation are complex. One proposed mechanism involves the triphenylsulfonium salt decomposing via dissociative electron attachment to generate a diphenyl sulfide, a phenyl radical, and a bromide anion. The positive charge from the initial ionization is transferred to the diphenyl sulfide, forming a radical cation. This diphenyl sulfide radical cation then reacts with a phenyl radical, leading to the generation of a proton (H+), which combines with the bromide anion to form the Brønsted acid. frontiersin.org

The efficiency of acid generation, or quantum yield, in extreme ultraviolet (EUV) lithography is a critical parameter for the performance of photoresists. frontiersin.org For triphenylsulfonium-based PAGs, computational and experimental studies have identified two primary factors that strongly influence the acid generation yield. researchgate.netmdpi.comnih.gov These factors are the electronic properties of the PAG cation both before and after the initial bond-breaking event. researchgate.netmdpi.com The concentration of the acid generator within the resist film is also a key factor, with the acid generation quantum efficiency depending on this concentration. frontiersin.org

The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the PAG cation is a crucial factor determining its ability to capture an electron. researchgate.netmdpi.com This is associated with the electron-trap efficiency before the C–S bond dissociation. researchgate.netnih.gov In EUV lithography, the process is largely driven by low-energy secondary electrons. researchgate.net A PAG with a lower LUMO energy has a higher electron affinity, making it more easily reduced. researchgate.netspiedigitallibrary.org This increased likelihood of capturing an electron, a process also known as dissociative electron attachment, destabilizes the PAG molecule and facilitates its decomposition, ultimately leading to a higher acid yield. researchgate.net Therefore, a lower LUMO energy of the triphenylsulfonium cation correlates with a more efficient initial reduction step, which is the precursor to acid generation. spiedigitallibrary.org

Computational modeling has become an indispensable tool for understanding the complex mechanisms of photoacid generation at a molecular level. researchgate.netescholarship.org Techniques such as density functional theory (DFT) and other atomic-scale materials modeling methods are used to investigate the photochemical reaction pathways of the triphenylsulfonium cation. osti.govmdpi.comnih.gov

These computational studies allow for the calculation of full energy profiles for the protonation process. spiedigitallibrary.org Researchers have used these models to elucidate the EUV-induced photochemical reactions through both "electron-trapping" and "internal excitation" mechanisms. spiedigitallibrary.orgspie.org By calculating properties like the LUMO energy of the PAG cation and the acid dissociation constant (pKa) of the resulting thiol ether fragment, researchers can build predictive models. spiedigitallibrary.org For instance, a two-parameter model based on the LUMO of the PAG cation and the pKa of the thiol ether derivative has been developed to successfully predict the required EUV exposure dose for a given resist system. mdpi.comspiedigitallibrary.org These models provide invaluable insights that guide the rational design and screening of new, more efficient PAG materials for advanced lithography applications. researchgate.netnih.gov

Photoproduct Analysis and Detection Methods

The analysis and detection of the various byproducts formed during the photolysis of this compound are crucial for understanding the reaction mechanisms and optimizing its performance in various applications. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose. rsc.org

Chromatography is a powerful set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a key analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly effective for the analysis of the photoproducts of triphenylsulfonium salts. researchgate.net In the analysis of this compound photoproducts, reversed-phase HPLC with UV detection is often the method of choice. tuwien.at This technique allows for the quantification of photoproducts with high resolution. For instance, after KrF excimer laser irradiation (248 nm) of a triphenylsulfonium triflate solution, HPLC analysis can be used to identify and quantify the resulting products. researchgate.net A specific HPLC method has been developed for the identification and quantification of domiphen (B77167) bromide, among other substances, in pharmaceutical preparations. ptfarm.pl

Table 1: HPLC Analysis of Triphenylsulfonium Salt Photoproducts

| Parameter | Details |

| Technique | Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection. tuwien.at |

| Application | Separation and quantification of photoproducts from the photolysis of triphenylsulfonium salts. researchgate.net |

| Key Findings | Enables the identification of various photoproducts, including phenylthiobiphenyls and diphenyl sulfide. researchgate.netibm.com |

| Detection | UV detection is commonly used, with specific wavelengths selected based on the absorbance of the target compounds. ptfarm.pl |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates analytes on the basis of size. intertek.com It is particularly useful for analyzing polymers and can be employed to study the interaction of this compound photoproducts with polymeric matrices. For instance, GPC analysis can detect polymer-incorporated sulfonium (B1226848) fragments after irradiation, providing insights into how the photoinitiator interacts with the polymer. rsc.org This is crucial in applications like photopolymerization, where the molecular weight distribution of the resulting polymer is a key performance indicator. The analysis of polyethylene (B3416737) glycol (PEG) is a common application for GPC, and it is often used for column calibration. lcms.cz The addition of salts like lithium bromide to the mobile phase can be necessary to minimize polyelectrolyte effects when analyzing polar polymers. lcms.cz

Table 2: GPC Analysis of this compound Photoproducts in Polymer Systems

| Parameter | Details |

| Technique | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC). intertek.com |

| Application | Analysis of molecular weight distribution of polymers and detection of polymer-incorporated fragments from triphenylsulfonium salt photolysis. rsc.org |

| Key Findings | Reveals changes in the polymer's molecular weight and provides evidence of the covalent attachment of photoinitiator fragments to the polymer chains. rsc.org |

| Calibration | Often calibrated using polymer standards with known molecular weights, such as polyethylene glycol (PEG). lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample. arizona.edu GC-MS is a powerful tool for the qualitative and quantitative analysis of the volatile photoproducts of triphenylsulfonium salts. tuwien.at Following photolysis, the resulting mixture can be analyzed by GC-MS to identify compounds such as benzene (B151609), diphenyl sulfide, and other derivatives. tuwien.at For instance, in studies of triphenylsulfonium nonaflate photolysis, GC-MS has been instrumental in identifying photoproducts like triphenylene (B110318) and dibenzothiophene. rsc.org The technique is also used to quantify outgassing components from photoresists, which can include fragments from the photoacid generator. researchgate.net

Table 3: GC-MS Analysis of Triphenylsulfonium Salt Photoproducts

| Parameter | Details |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS). arizona.edu |

| Application | Identification and quantification of volatile photoproducts from the photolysis of triphenylsulfonium salts. tuwien.at |

| Key Findings | Has been used to identify photoproducts such as triphenylene, dibenzothiophene, and benzene. rsc.orgtuwien.at |

| Sample Preparation | Often involves extraction of the photolysis solution to isolate the organic photoproducts before analysis. tuwien.at |

Spectroscopy is the study of the interaction between matter and electromagnetic radiation. It is a fundamental tool for probing the structure and dynamics of molecules.

UV-Vis Spectroscopy is a technique that measures the absorption of ultraviolet or visible radiation by a substance. It is commonly used to monitor the progress of photochemical reactions. scribd.com The photodecomposition of this compound can be tracked by observing the changes in its UV-Vis absorption spectrum over time. Typically, aryl sulfonium salts exhibit strong absorption in the UV region. psu.edu The nature of the counter-ion generally does not have a significant impact on the UV-Vis absorption spectra of triphenylsulfonium salts. tuwien.at This technique is valuable for determining the rate of photolysis and the quantum yield of the reaction.

Table 4: UV-Vis Spectroscopy for Monitoring this compound Photolysis

| Parameter | Details |

| Technique | Ultraviolet-Visible (UV-Vis) Spectroscopy. scribd.com |

| Application | Monitoring the photodecomposition of this compound by tracking changes in absorbance. |

| Key Findings | Allows for the determination of the rate of photolysis and observation of the disappearance of the parent compound and the appearance of photoproducts. |

| Spectral Characteristics | Triphenylsulfonium salts typically show strong absorption in the UV region, and the counter-ion has little effect on the absorption spectrum. tuwien.atpsu.edu |

An Article on the Chemical Compound “this compound”

This article provides a detailed examination of the chemical compound this compound, focusing on its photochemical properties and the analysis of its reaction products.

2

Triphenylsulfonium salts, including this compound, are primarily recognized for their role as photoacid generators (PAGs). rsc.org Upon exposure to ultraviolet (UV) light, these compounds undergo photolysis, leading to the generation of a strong Brønsted acid (in this case, hydrobromic acid). The process is initiated by the absorption of light, which excites the triphenylsulfonium cation. osti.gov

The photodecomposition can proceed through two main pathways: heterolytic and homolytic cleavage of a carbon-sulfur (C-S) bond. osti.govibm.comrsc.org

Heterolytic Cleavage: This pathway involves the direct breaking of the C-S bond to form a phenyl cation and diphenyl sulfide. ibm.comrsc.org

Homolytic Cleavage: This pathway results in the formation of a phenyl radical and a diphenylsulfinyl radical cation. ibm.comrsc.org

These initial reactive intermediates then undergo further reactions. The phenyl radical can abstract a hydrogen atom from the surrounding environment (like a solvent or polymer matrix) to form benzene. The subsequent reactions of the various fragments ultimately lead to the release of a proton (H+), which combines with the bromide anion to form the acid. wikipedia.orgresearchgate.net This acid generation is a key function in applications such as photolithography, where it catalyzes chemical changes in a photoresist material. wikipedia.org

2 Nuclear Magnetic Resonance (NMR) Spectroscopy (including DOSY-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for identifying and quantifying the photoproducts formed during the irradiation of this compound. rsc.orgucla.edu Techniques like ¹H NMR are used to confirm the structure of the resulting compounds by analyzing the chemical shifts and coupling patterns of protons. For instance, the formation of benzene as a photoproduct can be confirmed by its characteristic signal in the ¹H NMR spectrum. ucla.edu

Diffusion-Ordered Spectroscopy (DOSY-NMR) is a specialized NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. rsc.orgox.ac.uk This method is particularly useful for analyzing complex mixtures of photoproducts and for investigating interactions between the photoproducts and a polymer matrix. rsc.orgrsc.org

In the context of this compound photolysis within a polymer film, DOSY-NMR has been employed to confirm the covalent attachment of fragments from the sulfonium salt to the polymer chains. rsc.org By comparing the diffusion coefficients of the polymer before and after irradiation in the presence of the salt, researchers can determine if fragments have become bonded to the much larger, and therefore slower-diffusing, polymer molecules. rsc.orgrsc.org A typical DOSY-NMR experiment involves acquiring a series of spectra with varying magnetic field gradient strengths, and the resulting data is processed to create a 2D plot with chemical shift on one axis and diffusion coefficient on the other. ox.ac.uk

Table 1: Application of NMR Techniques in Triphenylsulfonium Salt Photolysis

| NMR Technique | Application | Findings | References |

|---|---|---|---|

| ¹H NMR | Identification of photoproducts | Confirms the formation of products like benzene and substituted biphenyls. | ucla.edu |

| DOSY-NMR | Analysis of fragment incorporation | Provides evidence for the covalent bonding of triphenylsulfonium salt fragments to polymer chains by observing changes in diffusion coefficients. | rsc.orgrsc.org |

Factors Affecting Acid Generation Yield in EUV Lithography

3 Previously Unreported Photoproducts (e.g., Triphenylene, Dibenzothiophene)

Recent and more detailed studies of the photochemistry of triphenylsulfonium salts, particularly when irradiated within a polymer matrix like poly(methyl methacrylate) (PMMA), have identified photoproducts that were not previously reported in earlier solution-phase studies. rsc.org Two significant examples of these are Triphenylene and Dibenzothiophene. rsc.orgspiedigitallibrary.org

The formation of these molecules is believed to occur through secondary photochemical reactions of the primary photoproducts, a process that is enhanced by the confinement within the rigid polymer matrix. rsc.org This "in-cage" effect restricts the movement of the initial photoproducts, increasing the likelihood of them reacting further. rsc.orgtandfonline.com

Triphenylene is thought to be formed from the secondary photolysis of 2-(phenylthio)biphenyl, a rearrangement product of the initial photolysis. rsc.org

Dibenzothiophene is proposed to form from the secondary photochemical reaction of diphenylsulfide, a primary photoproduct. rsc.org

The detection of these products was confirmed using chromatographic and spectroscopic methods, including HPLC, GC-MS, and NMR. rsc.org Studies have shown that when the irradiation is carried out in a solution containing the polymer, only trace amounts of Triphenylene and Dibenzothiophene are formed, highlighting the crucial role of the rigid environment of the polymer film in their formation. rsc.org

Table 2: Formation of Previously Unreported Photoproducts

| Photoproduct | Precursor | Proposed Formation Mechanism | Environment | References |

|---|---|---|---|---|

| Triphenylene | 2-(Phenylthio)biphenyl | Secondary photolysis of the precursor. | Polymer Film (in-cage reaction) | rsc.org |

| Dibenzothiophene | Diphenyl Sulfide | Secondary photochemical reaction of the precursor. | Polymer Film (in-cage reaction) | rsc.org |

Applications in Polymer Chemistry and Advanced Materials

Photoacid Generator in Photolithography

Triphenylsulfonium (B1202918) salts, including the bromide variant, function as ionic photoacid generators. These compounds are a critical component in chemically amplified resists (CARs), which are advanced photoresist formulations. semiconductors.orgresearchgate.net Upon exposure to high-energy radiation such as UV, deep-UV, EUV, or electron beams, the cationic part of the salt, the triphenylsulfonium cation, absorbs a photon and undergoes photolysis. researchgate.net This photochemical reaction leads to the cleavage of a carbon-sulfur bond, ultimately generating a strong acid. researchgate.net

The process of acid generation can occur through two primary pathways following light exposure: homolytic and heterolytic cleavage of the carbon-sulfur bond from the excited state of the PAG. This decomposition results in the formation of a Brønsted acid. The photolysis of triphenylsulfonium salts can yield products like 2-, 3-, and 4-phenylthiobiphenyl through an in-cage fragmentation-recombination mechanism, and diphenylsulfide via a cage-escape reaction; both pathways result in acid production. researchgate.net The generated acid is the key catalytic species for subsequent chemical changes within the photoresist. semiconductors.org

Catalysis of Photoresist Polymerization

The strong acid produced by the photolysis of triphenylsulfonium bromide acts as a catalyst for a variety of chemical transformations within the photoresist polymer matrix. In a process known as chemical amplification, a single photo-generated acid molecule can catalyze hundreds or thousands of subsequent reactions, thereby greatly increasing the photosensitivity of the resist material. semiconductors.org

These catalytic reactions typically involve the deprotection of acid-labile functional groups on the polymer backbone. researchgate.net For example, the acid can catalyze the removal of protecting groups like t-butyloxycarbonyl (t-BOC), which transforms the polymer from a nonpolar, developer-insoluble state to a polar, developer-soluble state (for a positive-tone resist). researchgate.netacs.org Alternatively, the acid can catalyze cross-linking reactions, which makes the exposed regions of the polymer less soluble in the developer (for a negative-tone resist). This acid-catalyzed change in solubility is the fundamental principle behind pattern formation in chemically amplified photoresists. semiconductors.org

Role in Microelectronic Device and Integrated Circuit Production

Photoacid generators like this compound are indispensable in the photolithography process, which is a cornerstone of microelectronic device and integrated circuit (IC) fabrication. researchgate.netgoogle.com Photolithography is the process used to transfer a geometric pattern from a photomask to a light-sensitive chemical (photoresist) on a substrate, typically a silicon wafer. researchgate.net

The process begins with coating the wafer with a photoresist formulation containing the polymer resin and a triphenylsulfonium-based PAG. The wafer is then exposed to a specific pattern of light. In the exposed regions, the PAG generates acid, which then catalyzes reactions during a subsequent post-exposure bake (PEB) step. semiconductors.org This creates a latent image of soluble and insoluble regions. A developer solution is then used to wash away the soluble portions of the resist, revealing the desired pattern on the wafer. researchgate.net This patterned resist layer serves as a mask for subsequent etching or deposition steps that create the intricate features of transistors and interconnects on the IC.

Influence on Dissolution Behavior of Photoresist Films

The primary function of the acid generated from this compound is to alter the dissolution behavior of the photoresist film in a developer solution. researchgate.net The developer is typically an aqueous base solution, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). researchgate.netnih.gov The acid-catalyzed deprotection or cross-linking reactions create a large difference in dissolution rate between the exposed and unexposed regions of the resist. researchgate.net

The introduction of specific functional groups into the resist polymer can be used to fine-tune this dissolution behavior. For instance, incorporating hydrophobic groups like adamantyl methacrylate (B99206) can help control the solubility of the polymer in the aqueous developer, mitigating issues such as polymer swelling during development. nih.govmdpi.com The balance between hydrophobic and hydrophilic components in the polymer is crucial for achieving high-resolution patterns. researchgate.net The dissolution characteristics of the resist film directly impact key performance metrics of the lithographic process, including resolution, sensitivity, and line-edge roughness (LER). researchgate.net

Table 1: Influence of Polymer Functional Groups on Dissolution Behavior

| Functional Group Type | Example | Influence on Polymer | Effect on Dissolution in TMAH |

|---|---|---|---|

| Hydrophobic | Adamantyl Methacrylate | Increases hydrophobicity | Decreases solubility, helps control swelling |

| Hydrophilic | 2-Ethoxyethyl Acrylate | Increases hydrophilicity | Increases solubility and potential for swelling |

| Acid-Labile | t-Butyloxycarbonyl | Provides solubility switch | Cleavage by acid increases solubility |

Application in Extreme Ultraviolet (EUV) and Immersion Lithography

To continue the miniaturization of integrated circuits, the semiconductor industry has transitioned to advanced lithography techniques such as 193 nm immersion lithography and extreme ultraviolet (EUV) lithography, which operates at a much shorter wavelength of 13.5 nm. google.comcoocan.jp Triphenylsulfonium salts and their derivatives remain key photoacid generators in the resist formulations designed for these next-generation technologies. semiconductors.orggoogle.com

Advanced Photoresist Formulations and Performance

Ongoing research aims to improve the performance of photoresists by developing advanced formulations. One approach involves chemically binding the photoacid generator, such as a triphenylsulfonium salt derivative, to the polymer backbone. researchgate.net This creates a "PAG-bound polymer," which can enhance sensitivity and resolution by mitigating acid diffusion during the post-exposure bake process. Reduced acid diffusion is critical for printing smaller and more precise features. researchgate.net Another strategy involves creating single-component molecular glass resists where the photoacid generator unit is incorporated into a small molecule that can form an amorphous film, eliminating the need for a separate polymer resin. researchgate.netacs.org

To further refine the lithographic process, triphenylsulfonium-based PAGs can be combined with photodegradable nucleophiles (PDNs). researchgate.net PDNs are compounds that decompose upon exposure to light, generating a nucleophilic species. This strategy can be used to control the acid-base chemistry within the photoresist. One approach, termed the "PDN first, PAG second" strategy, involves using a high-reactivity PDN with a low-reactivity PAG. researchgate.net In this system, the PDN decomposes first to potentially modulate the local environment before the PAG generates the catalytic acid, offering another lever of control over the patterning process. researchgate.net

Table 2: Summary of this compound's Role in Photolithography

| Section | Key Role of this compound | Mechanism | Impact on Microfabrication |

|---|---|---|---|

| PAG | Photoacid Generator | Absorbs photons and decomposes to produce a strong acid. | Enables chemically amplified resist technology. |

| Catalysis | Source of Catalyst | The generated acid catalyzes deprotection or cross-linking of the polymer matrix. | Increases photosensitivity and creates solubility differential. |

| Device Production | Patterning Enabler | Allows for the light-induced transfer of circuit patterns onto a wafer. | Fundamental to the manufacturing of integrated circuits. |

| Dissolution | Controls Solubility Switch | Acid-catalyzed reactions render exposed or unexposed regions soluble in developer. | Defines the final high-resolution pattern. |

| Advanced Litho. | Core Component for EUV/Immersion | Functions as the acid source in resists for next-generation lithography. | Enables patterning of sub-20 nm features. |

| Formulations | Building Block for New Resists | Can be bound to polymers or used with PDNs to enhance performance. | Improves resolution, sensitivity, and process control. |

High Sensitivity and Resolution in Electron Beam Lithography

In the realm of microelectronics and nanofabrication, triphenylsulfonium salts are integral components of chemically amplified resists (CARs) for electron beam lithography (EBL). EBL is a technique capable of producing extremely fine patterns, and the sensitivity of the resist material is a critical parameter for determining throughput and efficiency. Photoacid generators based on triphenylsulfonium salts enhance the performance of EBL resists.

When the resist material is exposed to an electron beam, the triphenylsulfonium salt decomposes and generates a catalytic amount of strong acid. This acid then diffuses through the polymer matrix during a subsequent post-exposure bake step, catalyzing a chemical transformation (such as deprotection or cross-linking) that alters the solubility of the exposed regions of the resist. This "chemical amplification" mechanism means that a single acid-generating event can lead to numerous chemical changes, significantly increasing the sensitivity of the resist.

Research has demonstrated the effectiveness of incorporating triphenylsulfonium salts directly into the polymer structure. A polymer-bound PAG, for instance, can exhibit improved lithographic performance, including enhanced sensitivity and resolution, by controlling acid diffusion. researchgate.net High-resolution patterns with line widths as small as 15 nm have been achieved using resists containing triphenylsulfonium salt methacrylate. researchgate.net

The table below summarizes the performance of EBL resists incorporating triphenylsulfonium salts.

| Resist Type | Sensitivity (μC/cm²) | Resolution (nm) | Contrast |

| Polymer-Bound PAG (TPSMA) | 120 | 15 | - |

| PAG Blend Polymer | 300 | - | - |

| Functional Polymer Resist (FPPTR-1) | 83 | - | ~9.87 |

Photoinitiated Cationic Polymerization

This compound is a highly effective photoinitiator for cationic polymerization, a process with significant advantages such as a lack of inhibition by oxygen and the ability for the polymerization to continue even after the light source is removed ("dark cure"). researchgate.net Upon absorption of ultraviolet (UV) light, these salts undergo photolysis to produce reactive species that can initiate the polymerization of a wide variety of monomers. researchgate.net This technology is widely used in applications like coatings, adhesives, inks, and 3D printing. researchgate.netnih.gov

Initiation Mechanisms

The initiation of cationic polymerization by triphenylsulfonium salts is a multi-step process that begins with the absorption of photons, leading to the generation of the actual initiating species. The primary mechanisms involve the formation of Brønsted acids and diphenylsulfonium radical cations.

The principal mechanism for initiation involves the photogeneration of a strong Brønsted acid (H⁺). mdpi.comibm.com Upon UV irradiation, the triphenylsulfonium salt undergoes irreversible photodecomposition. ibm.com This process involves the cleavage of a carbon-sulfur bond, which, through a series of subsequent reactions with hydrogen donors present in the formulation (such as solvent or monomer), ultimately leads to the formation of a protic acid with a non-nucleophilic counterion. researchgate.netmdpi.com This strong acid then protonates a monomer molecule, creating a carbocation that initiates the polymerization chain reaction. researchgate.net The general mechanism for acid generation is a key feature in their application as photoinitiators. nih.gov

Monomers Polymerized by Photoinitiated Cationic Polymerization

The strong Brønsted acids generated from the photolysis of triphenylsulfonium salts can initiate the polymerization of various cationically polymerizable monomers. These monomers are typically electron-rich and include heterocyclic compounds and certain vinyl compounds.

Common classes of monomers include:

Epoxides: The ring-opening polymerization of epoxides, such as cycloaliphatic epoxides, is efficiently initiated by these photogenerated acids. nih.govmdpi.com This is one of the most commercially significant applications.

Vinyl Ethers: Monomers containing vinyl ether groups are highly reactive towards cationic polymerization and are readily polymerized using triphenylsulfonium salt photoinitiators. researchgate.net

2,3-Dihydrofuran Derivatives: As a class of cyclic vinyl ethers, dihydrofurans are susceptible to cationic polymerization and can be polymerized by this photoinitiation method. rsc.org

Formation of Soluble Polymers and Insoluble Networks

The final structure of the polymer—whether it is a soluble, linear chain or an insoluble, cross-linked network—is determined by the functionality of the monomers used in the formulation.

Soluble Polymers: When monofunctional monomers (molecules with only one polymerizable group) are used, the polymerization proceeds linearly, resulting in thermoplastic polymers that are typically soluble in appropriate organic solvents.

Insoluble Networks: The use of multifunctional monomers (molecules with two or more polymerizable groups, such as diepoxides) leads to the formation of a three-dimensional, cross-linked polymer network. researchgate.net These networks are thermosets, characterized by their insolubility and infusibility. The formation of these robust networks is fundamental to the utility of this polymerization technique in coatings and adhesives, where strong, durable films are required. researchgate.net

The relationship between monomer functionality and resulting polymer structure is summarized in the table below.

| Monomer Functionality | Polymer Structure | Properties |

| Monofunctional (e.g., monofunctional vinyl ether) | Linear Chains | Soluble, Thermoplastic |

| Multifunctional (e.g., diepoxide) | Cross-linked Network | Insoluble, Thermoset |

Comparison with Free-Radical Polymerization

Cationic polymerization, often initiated by compounds such as triphenylsulfonium salts, and free-radical polymerization represent two distinct mechanisms for polymer synthesis, each with unique characteristics and applications. The fundamental difference lies in the nature of the active species that propagates the polymer chain.

In cationic polymerization, the active center is a carbocation, generated when an initiator transfers a charge to a monomer. wikipedia.org This process is suitable for monomers with electron-donating substituents, such as alkenes and heterocycles, which can stabilize the positive charge. wikipedia.org In contrast, free-radical polymerization proceeds via a neutral radical species. quora.com This method is compatible with a wide array of monomers, including many commodity plastics like polystyrene and polyvinyl chloride. quora.com

Key differences between the two methods are summarized below:

| Feature | Cationic Polymerization | Free-Radical Polymerization |

| Active Species | Cation (e.g., carbocation) | Free radical |

| Initiators | Protic acids, Lewis acids, sulfonium (B1226848) salts | Peroxides, azo compounds (thermal/photo decomposition) |

| Monomer Type | Alkenes with electron-donating groups, heterocycles wikipedia.org | Wide variety, including vinyl monomers quora.com |

| Termination | Chain transfer, combination with counter-ion | Radical-radical combination or disproportionation quora.com |

| Solvent Effects | Highly sensitive to solvent polarity wikipedia.org | Less sensitive to solvent polarity |

| Branching | Generally results in less side-chain branching quora.com | Prone to more significant side-chain branching quora.com |

One significant advantage of certain cationic polymerization systems is the potential for "living polymerization," which allows for precise control over molecular weight and polymer architecture. This is more difficult to achieve in free-radical processes, where termination reactions are more rapid and less controllable. quora.com Furthermore, cationic polymerization is less susceptible to inhibition by oxygen, a common issue in free-radical systems. However, it is highly sensitive to impurities, particularly water and alcohols, which can act as terminating agents. wikipedia.org

Dark Polymerization Phenomenon

The "dark polymerization" phenomenon, also known as frontal polymerization, refers to a self-sustaining polymerization reaction that, once initiated in a localized area by an external stimulus like light or heat, continues to propagate through the monomer mixture even after the stimulus is removed. eu-japan.eu This process is particularly relevant for the energy-efficient curing of bulk materials, such as epoxy resins, where light penetration is limited. eu-japan.eu

In the context of systems using sulfonium or iodonium (B1229267) salts, the mechanism can be described as a Radical-Induced Cationic Frontal Polymerization (RICFP). eu-japan.eu The process unfolds in several key steps:

Initiation : A photoinitiator (like a diaryliodonium salt) is cleaved by initial UV irradiation, forming a cation. This cation abstracts a proton, generating a superacid. eu-japan.eu

Cationic Polymerization & Heat Generation : The superacid initiates the cationic polymerization of the monomer (e.g., an epoxy resin), a process that is highly exothermic and generates significant heat. eu-japan.eu

Thermal Decomposition : This heat is sufficient to cause the thermal decomposition of a secondary, C-C labile compound or another thermal radical initiator present in the formulation. This decomposition produces reactive radicals. eu-japan.eu

Propagation Cycle : These newly formed radicals then react with additional cationic photoinitiator salts, regenerating the cationic species and, subsequently, more acid. This creates a self-sustaining cycle where the heat from the polymerization front continuously generates new radicals to advance the reaction, allowing the cure to proceed through the entire material without further external energy input. eu-japan.eu

This technique allows for the curing of thick or opaque materials that are inaccessible to light and on objects that cannot be placed in an oven due to size or thermal instability. eu-japan.eu

Advanced Materials Science Applications

Perovskite Solar Cells

A primary degradation pathway and source of efficiency loss in organic-inorganic halide perovskites is the presence of defects, particularly on the surface and at grain boundaries. Lead vacancy sites (uncoordinated Pb²⁺ ions) are common defects that can act as charge-trapping centers, hindering charge carrier extraction and promoting non-radiative recombination. nih.gov

Additives containing Lewis base functional groups, such as those with sulfur or oxygen atoms possessing lone pairs of electrons, can effectively passivate these defects. nih.gov The sulfur atom in the triphenylsulfonium cation can act as a Lewis base, donating its lone pair electrons to the electron-deficient, undercoordinated Pb²⁺ ions (which act as Lewis acids) at vacancy sites. This interaction forms a coordinate bond that "heals" the defect, neutralizing the trap state. nih.gov This passivation reduces non-radiative recombination pathways, leading to an increase in charge carrier lifetime and contributing to higher open-circuit voltage (Voc) and fill factor (FF) in the solar cell device. nih.gov

The use of additives like triphenylsulfonium salts and other functionalized molecules has demonstrated significant improvements in both the power conversion efficiency (PCE) and long-term stability of perovskite solar cells. springerprofessional.denih.gov By passivating surface defects, these additives inhibit ion migration and prevent the ingress of environmental moisture, two major factors contributing to the degradation of the perovskite layer. springerprofessional.de

For instance, interfacial modification with triphenylamine-based macromolecules has been shown to significantly enhance the stability of PSCs. Unencapsulated devices maintained over 70-80% of their initial efficiency after 20 days of exposure to an ambient environment. springerprofessional.de In another study, perovskite solar cells using triphenylamine-functionalized dyes as hole-transporting materials and passivating agents retained 80% of their initial PCE after 1800 hours of storage in ambient conditions. nih.gov These improvements are often attributed to the formation of a protective layer on the perovskite film and the reduction of defect sites. springerprofessional.de

The impact of such additives on key photovoltaic parameters is a critical measure of their effectiveness. Research has consistently shown an increase in performance metrics following the incorporation of these passivating agents.

Table 1: Illustrative Performance Enhancement in Perovskite Solar Cells with Additives Note: This table compiles representative data from various studies on perovskite additives to illustrate the typical enhancements observed. Specific values for this compound may vary.

| Device Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Source |

| Control Device (without additive) | 1.08 | 21.5 | 72 | 16.7 | nih.gov |

| Device with 3-TMA Additive | 1.12 | 22.1 | 75 | 18.5 | nih.gov |

| Doped Spiro-OMeTAD based PSC | N/A | N/A | N/A | <22 | nih.gov |

| TPA-ADP 1 based PSC | N/A | N/A | 81 | 22.13 | nih.gov |

Polymethacrylate (B1205211) (PMMA) Films

Triphenylsulfonium salts, including the bromide variant, are utilized within polymethacrylate (PMMA) films primarily for applications in photolithography, where they function as photoacid generators (PAGs). usc.eduresearchgate.netnih.gov PMMA serves as a polymer matrix that dissolves the sulfonium salt, creating a photosensitive film known as a photoresist.

Upon exposure to deep UV radiation (e.g., 193 nm), the triphenylsulfonium salt undergoes photolysis. researchgate.net The primary photochemical event is the cleavage of a sulfur-carbon bond, which leads to the formation of various reactive species. researchgate.net This process ultimately generates a strong Brønsted acid. The acid then catalyzes chemical reactions in the surrounding polymer matrix, such as deprotection or cross-linking, which changes the solubility of the exposed regions of the film. This solubility difference allows for the creation of high-resolution patterns.

Research has shown that the photolysis of triphenylsulfonium nonaflate embedded in a PMMA film produces several photoproducts. usc.eduresearchgate.net These include in-cage recombination products like 2-, 3-, and 4-phenylthiobiphenyl isomers, and cage-escape products such as diphenylsulfide. researchgate.net Interestingly, studies have also detected previously unreported products like triphenylene (B110318) and dibenzothiophene, suggesting that secondary photochemical reactions occur within the rigid "cage" of the PMMA matrix. usc.eduresearchgate.net Furthermore, analysis suggests that some fragments of the decomposed triphenylsulfonium salt can become incorporated into the PMMA polymer film itself. usc.eduresearchgate.net

Incorporation of TPS Fragments into Polymer Films

Research into the photochemistry of triphenylsulfonium (TPS) salts within polymer matrices has demonstrated that fragments of the salt can become incorporated into the polymer structure. In a study involving the 193 nm irradiation of triphenylsulfonium nonaflate embedded in a poly(methyl methacrylate) (PMMA) film, spectroscopic analysis suggested that TPS fragments were integrated into the polymer film. nanoaxisllc.com

The irradiation process leads to the cleavage of the sulfur-carbon bonds in the triphenylsulfonium cation. nanoaxisllc.com This results in the formation of various photoproducts. Analysis of the irradiated PMMA film identified several products, including two previously unreported compounds: triphenylene and dibenzothiophene. nanoaxisllc.com The formation of these specific molecules was found to be dependent on topochemical factors, as they were only produced in trace amounts when the irradiation was conducted in a solution containing PMMA and TPS, rather than within the solid film. nanoaxisllc.com This suggests that the constrained environment of the polymer matrix facilitates "in-cage" secondary photochemical reactions, where the initial fragments are trapped and react further to form these more complex products. nanoaxisllc.com

Table 1: Photoproducts from Irradiation of Triphenylsulfonium Nonaflate in PMMA Film

| Photoproduct | Formation Pathway |

| 2-(phenylthio)biphenyl | In-cage fragmentation-recombination |

| Triphenylene | In-cage secondary reaction |

| Diphenylsulfide | Cage-escape reaction |

| Dibenzothiophene | In-cage secondary reaction |

Photopolymerization Efficiency Enhancement

Triphenylsulfonium salts are highly effective at enhancing the efficiency of photopolymerization, a process with wide industrial applications. Their primary role is to act as cationic photoinitiators. pcovery.comresearchgate.net When exposed to UV light, they generate a strong acid that can initiate the ring-opening polymerization of monomers like epoxides. nih.govarkema.com